molecular formula C21H33NO5 B4044519 1-[3-(4-Butan-2-ylphenoxy)propyl]-3-methylpiperidine;oxalic acid

1-[3-(4-Butan-2-ylphenoxy)propyl]-3-methylpiperidine;oxalic acid

Cat. No.: B4044519
M. Wt: 379.5 g/mol
InChI Key: FMGCTLIXTHNERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-Butan-2-ylphenoxy)propyl]-3-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a piperidine ring, a phenoxy group, and an oxalic acid moiety

Preparation Methods

The synthesis of 1-[3-(4-Butan-2-ylphenoxy)propyl]-3-methylpiperidine;oxalic acid typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:

    Formation of the Phenoxy Group: The initial step involves the preparation of the phenoxy group through a nucleophilic substitution reaction. This can be achieved by reacting 4-butan-2-ylphenol with an appropriate alkyl halide under basic conditions.

    Attachment of the Piperidine Ring: The next step involves the introduction of the piperidine ring. This can be accomplished through a nucleophilic substitution reaction between the phenoxy group and a suitable piperidine derivative.

    Formation of the Final Compound: The final step involves the reaction of the intermediate product with oxalic acid to form the desired compound. This step may require specific reaction conditions, such as controlled temperature and pH, to ensure the successful formation of the oxalic acid moiety.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[3-(4-Butan-2-ylphenoxy)propyl]-3-methylpiperidine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process may lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides. The major products formed from these reactions depend on the specific substituents introduced.

Scientific Research Applications

1-[3-(4-Butan-2-ylphenoxy)propyl]-3-methylpiperidine;oxalic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the preparation of more complex molecules. Its unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor-ligand interactions.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It may be explored as a lead compound for the development of new drugs.

    Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-Butan-2-ylphenoxy)propyl]-3-methylpiperidine;oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

1-[3-(4-Butan-2-ylphenoxy)propyl]-3-methylpiperidine;oxalic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    1-[3-(4-Butylphenoxy)propyl]-3-methylpiperidine: This compound lacks the oxalic acid moiety, which may result in different chemical reactivity and biological activity.

    1-[3-(4-Butan-2-ylphenoxy)propyl]-3-ethylpiperidine: The presence of an ethyl group instead of a methyl group can alter the compound’s properties and interactions.

    1-[3-(4-Butan-2-ylphenoxy)propyl]-3-methylpiperidine hydrochloride: The hydrochloride salt form may have different solubility and stability characteristics compared to the oxalic acid form.

The unique combination of structural features in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-(4-butan-2-ylphenoxy)propyl]-3-methylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO.C2H2O4/c1-4-17(3)18-8-10-19(11-9-18)21-14-6-13-20-12-5-7-16(2)15-20;3-1(4)2(5)6/h8-11,16-17H,4-7,12-15H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGCTLIXTHNERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCCN2CCCC(C2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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